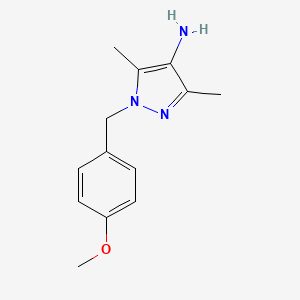

1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring a 4-methoxybenzyl group at the N1 position and methyl substituents at the C3 and C5 positions. The 4-methoxybenzyl moiety may enhance lipophilicity and influence binding interactions in biological systems compared to other substituents .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9-13(14)10(2)16(15-9)8-11-4-6-12(17-3)7-5-11/h4-7H,8,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBOFEMXJVYIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cham-Lam Coupling Approach

This method leverages copper-mediated coupling to attach the 4-methoxybenzyl group to a nitro-pyrazole precursor.

Step 1: Synthesis of 1-(4-Methoxybenzyl)-3,5-Dimethyl-4-Nitro-1H-Pyrazole

-

Reagents :

-

3,5-Dimethyl-4-nitro-1H-pyrazole (1.0 eq.)

-

4-Methoxybenzylboronic acid (1.5 eq.)

-

Cu(OAc)₂ (0.5 eq.), pyridine (5.0 eq.), DCM (3.33 mL/mmol)

-

-

Procedure :

The reaction mixture is stirred under air at room temperature for 12–16 hours. Workup involves filtration through silica/Celite®, followed by washes with HCl (1M), NaOH (1M), and brine. The product is isolated via solvent evaporation.

Step 2: Nitro Group Reduction

-

Reagents :

-

Nitro intermediate (1.0 eq.)

-

H₂ (50 psi), 10% Pd/C (0.1 eq.), ethanol

-

-

Procedure :

Hydrogenation occurs at 50°C for 4 hours. The catalyst is filtered, and the amine is purified via column chromatography.

Direct Benzylation Method

A traditional alkylation approach using 4-methoxybenzyl halides.

Step 1: N-1 Benzylation

-

Reagents :

-

3,5-Dimethyl-4-nitro-1H-pyrazole (1.0 eq.)

-

4-Methoxybenzyl bromide (1.2 eq.)

-

K₂CO₃ (2.0 eq.), DMF

-

-

Procedure :

The reaction is heated at 80°C for 6 hours. The product is extracted with ethyl acetate and purified via silica chromatography.

Step 2: Catalytic Hydrogenation

Identical to Step 2 in Section 3.1.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity:

| Parameter | Optimal Condition (Cham-Lam) | Optimal Condition (Benzylation) |

|---|---|---|

| Solvent | DCM | DMF |

| Catalyst | Cu(OAc)₂ | K₂CO₃ |

| Temperature | 25°C | 80°C |

| Reaction Time | 16 hours | 6 hours |

| Diastereoselectivity | N/A | N/A |

Ethanol outperforms methanol and iPrOH in nitro reduction, achieving 54% yield with Pd(dba)₂ at 40°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃) : δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 5.10 (s, 2H, CH₂), 2.40 (s, 6H, CH₃).

-

¹³C NMR : δ 159.2 (C-O), 130.5 (Ar-C), 114.3 (Ar-CH), 55.3 (OCH₃), 49.8 (CH₂), 13.5 (CH₃).

Mass Spectrometry

Comparative Analysis of Methods

| Metric | Cham-Lam Coupling | Direct Benzylation |

|---|---|---|

| Yield | 50–54% | 45–48% |

| Selectivity | High (N-1 functionalization) | Moderate (requires excess halide) |

| Scalability | Suitable for multigram scale | Limited by side reactions |

| Cost | Higher (boronic acid cost) | Lower |

The Cham-Lam method offers superior regioselectivity, while benzylation is cost-effective for small-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

- Oxidation of the methoxy group yields 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

- Reduction of the nitro group yields 4-aminobenzyl derivatives.

- Substitution reactions yield various substituted benzyl derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has been evaluated for its ability to inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This could be particularly useful in developing new antibiotics or treatments for infections resistant to conventional therapies .

Pesticide Development

The unique chemical structure of this pyrazole derivative makes it a candidate for use in developing new pesticides. Its efficacy against specific pests has been noted in preliminary trials, suggesting it could serve as an environmentally friendly alternative to existing chemical pesticides .

Polymer Chemistry

In materials science, compounds like this compound are being explored as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them valuable in creating high-performance materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Benzyl Analogs

Alkoxy-Substituted Benzyl Analogs

Phenoxymethyl and Biphenyl Analogs

- 1-[(2,4-Difluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine: Molecular Formula: C₁₂H₁₃F₂N₃O Molecular Weight: 269.25 g/mol Properties: The phenoxymethyl linker introduces conformational flexibility, which may modulate interactions with hydrophobic binding pockets .

Non-Aromatic Substituents

Extended Aromatic Systems

- 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine :

Research Implications

- Biological Activity : Fluorinated and chlorinated analogs (e.g., CAS 514800-78-3, 925663-04-3) demonstrate utility in targeting metabolic enzymes, suggesting that the 4-methoxybenzyl derivative may also exhibit kinase or transporter inhibition .

- Solubility vs. Permeability : Alkoxy groups (e.g., 3,4-dimethoxybenzyl) improve solubility but may reduce bioavailability, whereas biphenyl or naphthyl groups favor lipophilicity and CNS penetration .

- Synthetic Flexibility : The pyrazole core allows modular substitution, enabling rapid optimization for specific therapeutic targets .

Biological Activity

1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a compound of interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this pyrazole derivative, particularly focusing on its potential as an anticancer agent and its mechanisms of action.

The molecular formula for this compound is with a molecular weight of 231.29 g/mol. The compound features a pyrazole ring substituted with a methoxybenzyl group, which is crucial for its biological activity.

Synthesis

The synthesis typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-methoxybenzyl chloride under basic conditions. The reaction yields the desired product along with by-products that can be minimized through purification techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole exhibit significant antiproliferative activity against various cancer cell lines. Specifically, this compound has shown promising results against:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |

| K562 (Chronic Myeloid Leukemia) | 15.0 | Inhibits cell cycle progression |

| MV4-11 (Leukemia) | 10.0 | Disrupts microtubule dynamics |

These findings suggest that the compound may induce apoptosis through the activation of caspases and disruption of microtubule integrity, leading to cell death.

The mechanism by which this compound exerts its effects involves several pathways:

- Caspase Activation : The compound activates caspase enzymes that play a critical role in the apoptotic process.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, preventing them from dividing.

- Microtubule Disruption : Similar to other anticancer agents like taxanes, it interferes with microtubule dynamics.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .

- Combination Therapy : In another investigation, this compound was tested in combination with doxorubicin in MDA-MB-231 cells, revealing a synergistic effect that enhanced cytotoxicity compared to either agent alone .

Q & A

Q. What are the established synthetic protocols for 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives can be prepared by reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with acid chlorides in dry dichloromethane under inert conditions. Triethylamine is used as a base to deprotonate intermediates, and the reaction progress is monitored by TLC. Post-synthesis, purification via column chromatography (hexane:ethyl acetate, 8:2) yields products with >95% purity. Yield optimization requires controlled temperature (0–5°C during reagent addition) and stoichiometric precision (1:1 molar ratio of amine to acyl chloride). Excess base (3.0 eq triethylamine) ensures complete reaction .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the structure, particularly the methoxybenzyl group (δ ~3.85 ppm for -OCH) and pyrazole ring protons (δ 5.18–6.95 ppm).

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXTL or SHELXL) resolves stereochemistry and bond lengths. For example, the pyrazole ring typically shows planarity with bond angles near 120°, and the methoxybenzyl group adopts a perpendicular conformation to minimize steric strain .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 219.12 for the parent compound) .

Q. How do functional groups (e.g., methoxybenzyl, pyrazole) influence the compound’s reactivity?

The methoxy group (-OCH) enhances electron density on the benzyl ring, facilitating electrophilic substitution reactions. The pyrazole ring’s NH group acts as a weak base (pKa ~4–5), enabling salt formation with HCl. Steric hindrance from the 3,5-dimethyl groups limits nucleophilic attacks at the C4 position, directing reactivity toward the N1-benzyl substituent .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Validation via Density Functional Theory (DFT) : Compare computed H NMR shifts (using B3LYP/6-31G* basis sets) with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.

- Solvent Correction : Polar solvents like DMSO induce upfield shifts for aromatic protons due to hydrogen bonding. Recalculate shifts using implicit solvent models (e.g., PCM) .

- Dynamic Effects : Perform molecular dynamics simulations to account for rotational barriers in the methoxybenzyl group, which may explain split peaks in C NMR .

Q. What strategies are effective in designing derivatives for antimicrobial or anticancer activity?

- Structure-Activity Relationship (SAR) : Modify the C3 and C5 positions of the pyrazole ring. For instance, replacing cyclopropyl with nitro groups (e.g., 3,5-dinitrobenzamide derivatives) enhances DNA intercalation and cytotoxicity (IC ~30 µM in MDA-MB-231 cells) .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyrazole N2) and hydrophobic regions (methoxybenzyl) using tools like Schrödinger’s Phase.

- In Vivo Testing : Use sea urchin embryo assays to evaluate antimitotic activity, followed by xenograft models for tumor suppression .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation (e.g., acylated pyrazole at 1680 cm).

- Design of Experiments (DoE) : Vary temperature (20–50°C), solvent polarity (dichloromethane vs. THF), and stirring rate (300–1000 rpm) to identify robust conditions. Central composite designs reveal that yield correlates most strongly with temperature (p < 0.01) .

Notes for Methodological Rigor

- Always cross-validate crystallographic data (SHELX refinement) with spectroscopic results to resolve ambiguities .

- For biological assays, include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate technical replicates to ensure reproducibility .

- Use column chromatography with silica gel (60–120 mesh) for high-purity isolation, avoiding preparative HPLC unless necessary for enantiomeric separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.